molecular formula C18H22N2O4S2 B1223945 N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide

N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide

Cat. No. B1223945
M. Wt: 394.5 g/mol
InChI Key: UTXPEQKGBCDERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

  • HIV-1 Infection Prevention : Cheng De-ju (2015) reported the synthesis of a compound structurally related to N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide. This synthesized compound, due to its small molecular structure and active groups, may be used as a targeting preparation in preventing human HIV-1 infection (Cheng De-ju, 2015).

  • Phospholipase A2 Inhibition : H. Oinuma et al. (1991) synthesized derivatives of benzenesulfonamides, which showed effectiveness as membrane-bound phospholipase A2 inhibitors. These inhibitors can potentially reduce the size of myocardial infarction in coronary occluded rats (H. Oinuma et al., 1991).

  • Crystallographic Analysis : S. Benvenuti et al. (1995) conducted a study on benzenesulfonyl derivatives, providing insights into their crystal and molecular structures. Such studies are essential for understanding the physical and chemical properties of these compounds (S. Benvenuti et al., 1995).

  • Conformational Studies : J. C. Borges et al. (2014) researched the conformational differences in compounds structurally related to N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide. This study is significant for understanding how these compounds' structures impact their function, particularly in antileishmania studies (J. C. Borges et al., 2014).

  • Photodecomposition Study : Zdzisław Kucybała and Andrzej Wrzyszczynski (2002) investigated the photodecomposition of a related compound in aqueous solutions. Understanding the photodecomposition is crucial for applications involving light exposure (Zdzisław Kucybała and Andrzej Wrzyszczynski, 2002).

  • Antibacterial and Anti-enzymatic Potential : M. Abbasi et al. (2015) synthesized derivatives of N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide and evaluated them for their antibacterial and anti-enzymatic potential. They found these derivatives to be potent antibacterial agents and moderate to weak enzyme inhibitors (M. Abbasi et al., 2015).

properties

Product Name

N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C18H22N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-16-11-13-20(14-12-16)26(23,24)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2

InChI Key

UTXPEQKGBCDERP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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